rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethan-1-amine, trans
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Overview
Description
rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethan-1-amine, trans is a chemical compound characterized by the presence of two cyclopropyl groups attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethan-1-amine, trans typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the reaction of cyclopropylcarbinol with a suitable amine under acidic conditions to form the desired ethanamine derivative. The reaction conditions often require careful control of temperature and pH to ensure the formation of the trans isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethan-1-amine, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclopropyl alcohols or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted ethanamine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethan-1-amine, trans has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethan-1-amine, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride
- rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-amine
Uniqueness
rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethan-1-amine, trans is unique due to its specific cyclopropyl substitution pattern and the trans configuration, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds.
Properties
CAS No. |
2153916-31-3 |
---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
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